![molecular formula C15H28N2O B5333131 2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]hexan-1-one](/img/structure/B5333131.png)
2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]hexan-1-one is a complex organic compound that features a piperazine ring substituted with a prop-2-en-1-yl group and an ethyl-hexanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]hexan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with prop-2-en-1-yl halide under basic conditions to form the substituted piperazine. This intermediate is then reacted with 2-ethylhexanoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]hexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the alkyl chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]hexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]hexan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Prop-2-en-1-yl)piperazin-1-yl]hexan-1-one
- 2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one
- 2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]octan-1-one
Uniqueness
2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]hexan-1-one is unique due to its specific substitution pattern and the presence of both a piperazine ring and an ethyl-hexanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-ethyl-1-(4-prop-2-enylpiperazin-1-yl)hexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-4-7-8-14(6-3)15(18)17-12-10-16(9-5-2)11-13-17/h5,14H,2,4,6-13H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDPHSKQRXDCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCN(CC1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
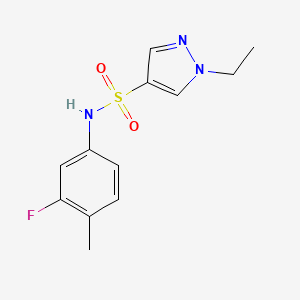
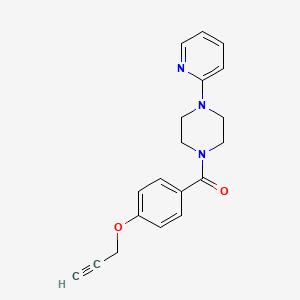
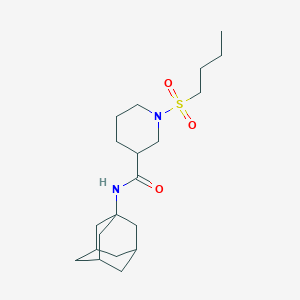
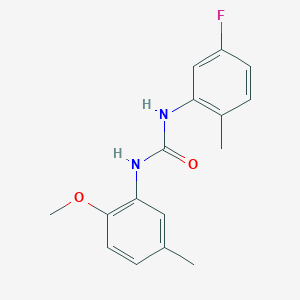
![4-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B5333086.png)
![1-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5333093.png)
![1-[(4-methylphenyl)sulfonyl]-N-4-pyridinyl-4-piperidinecarboxamide](/img/structure/B5333100.png)
![(2E)-N-Benzyl-3-(4-fluorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamide](/img/structure/B5333110.png)
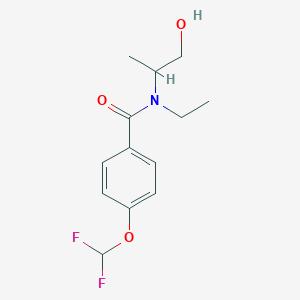
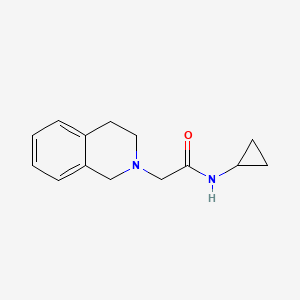
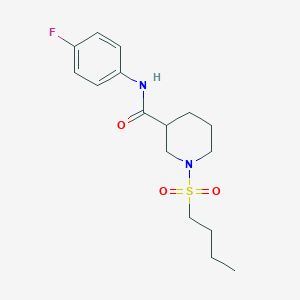
![2-methyl-7-(3-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5333137.png)
![(5E)-5-[(3-chloro-4-prop-2-enoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5333145.png)
![5-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-benzimidazole](/img/structure/B5333150.png)
